N-Decyl-4-[(E)-(2,4-dinitrophenyl)diazenyl]-N-methylaniline
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Overview
Description
N-Decyl-4-[(E)-(2,4-dinitrophenyl)diazenyl]-N-methylaniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound is known for its vibrant color and is used in applications that require stable and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Decyl-4-[(E)-(2,4-dinitrophenyl)diazenyl]-N-methylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4-dinitroaniline to form the diazonium salt. This is achieved by treating 2,4-dinitroaniline with sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with N-decyl-N-methylaniline in an alkaline medium to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves the use of automated systems to handle the reagents and monitor the reaction conditions. The final product is purified through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-Decyl-4-[(E)-(2,4-dinitrophenyl)diazenyl]-N-methylaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Oxidation: The compound can be oxidized to form different oxidation states, although this is less common.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), chlorinating agents (chlorine gas or sulfuryl chloride).
Major Products
Reduction: Formation of N-Decyl-4-[(E)-(2,4-diaminophenyl)diazenyl]-N-methylaniline.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Substituted derivatives with nitro, sulfonyl, or halogen groups.
Scientific Research Applications
N-Decyl-4-[(E)-(2,4-dinitrophenyl)diazenyl]-N-methylaniline has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize biological specimens under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The mechanism of action of N-Decyl-4-[(E)-(2,4-dinitrophenyl)diazenyl]-N-methylaniline involves its interaction with molecular targets through its azo group. The compound can undergo photoisomerization, where the trans form converts to the cis form upon exposure to light. This property is exploited in applications such as photoresponsive materials and molecular switches. The nitro groups can also participate in redox reactions, making the compound useful in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitro-N-methylaniline: Similar in structure but lacks the decyl group.
2-Amino-4-nitro-N-methylaniline: Contains an amino group instead of a nitro group at the ortho position.
4-Nitro-N-methylaniline: Lacks the second nitro group and the decyl chain.
Uniqueness
N-Decyl-4-[(E)-(2,4-dinitrophenyl)diazenyl]-N-methylaniline is unique due to the presence of both a long decyl chain and two nitro groups, which impart distinct physical and chemical properties. The decyl chain increases the compound’s hydrophobicity, making it suitable for applications in non-polar environments. The nitro groups enhance its reactivity and color intensity, making it valuable in dye and pigment industries.
Properties
CAS No. |
142978-48-1 |
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Molecular Formula |
C23H31N5O4 |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-decyl-4-[(2,4-dinitrophenyl)diazenyl]-N-methylaniline |
InChI |
InChI=1S/C23H31N5O4/c1-3-4-5-6-7-8-9-10-17-26(2)20-13-11-19(12-14-20)24-25-22-16-15-21(27(29)30)18-23(22)28(31)32/h11-16,18H,3-10,17H2,1-2H3 |
InChI Key |
CSDINIJWRYCJGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN(C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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